6-APDB Hydrochloride: A Comprehensive Technical Guide
6-APDB Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6-APDB hydrochloride, a benzofuran (B130515) derivative of interest in neuropharmacological research. It details the compound's chemical identity, including its CAS number and IUPAC name, and presents a compilation of its pharmacological, synthetic, and analytical data. This document is intended to serve as a comprehensive resource for professionals in research and drug development, offering detailed experimental protocols and a visual representation of its primary mechanism of action.
Chemical Identification
1.1. CAS Number: 1281872-58-9[1]
1.2. IUPAC Name: 2,3-dihydro-α-methyl-6-benzofuranethanamine, monohydrochloride[1]
1.3. Synonyms: 6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride, EMA-3, 4-desoxy-MDA[2]
1.4. Chemical Structure:
Table 1: Physicochemical Properties of 6-APDB Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO • HCl | [1] |
| Molecular Weight | 213.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 1 mg/mL | [1] |
| λmax | 205, 285 nm | [1] |
Pharmacology
6-APDB is recognized as an entactogen of the phenethylamine, amphetamine, and dihydrobenzofuran families. Its primary mechanism of action is the inhibition of monoamine reuptake.
2.1. Monoamine Transporter Inhibition
In vitro studies have demonstrated that 6-APDB inhibits the reuptake of serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). The reported IC₅₀ values are summarized in the table below.
Table 2: In Vitro Monoamine Transporter Inhibition by 6-APDB
| Transporter | IC₅₀ (nM) | Reference |
| Serotonin (SERT) | 322 | [3] |
| Dopamine (DAT) | 1,997 | [3] |
| Norepinephrine (NET) | 980 | [3] |
2.2. In Vivo Studies
Animal drug discrimination studies have shown that 6-APDB fully substitutes for MBDB and MMAI, but not for amphetamine or LSD.[3]
Experimental Protocols
3.1. Synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
The following is a representative synthetic route based on literature descriptions. For exact experimental details, refer to the cited primary literature.
A synthetic route to 6-APDB has been described, and a visual representation of a plausible synthesis is provided below.[4][5]
3.2. Analytical Characterization
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol is based on parameters from a SWGDRUG monograph and may require optimization.[2]
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Sample Preparation: Dilute the analyte to approximately 1 mg/mL in a solution of 0.5N NaOH in chloroform.[2]
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[2]
-
Column: DB-1 MS, 30 m x 0.25 mm x 0.25 µm.[2]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[2]
-
Temperatures:
-
Injector: 280°C[2]
-
MSD Transfer Line: 280°C
-
MS Source: 230°C
-
MS Quadrupole: 150°C
-
-
Oven Program:
-
Initial temperature of 100°C for 1.0 min.
-
Ramp to 300°C at a rate of 12°C/min.
-
Hold at 300°C for 9.0 min.
-
-
Injection: 1 µL injection with a split ratio of 20:1.[2]
-
MS Parameters:
-
Mass Scan Range: 34-550 amu
-
Threshold: 100
-
Acquisition Mode: Scan
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following protocol is based on parameters from a SWGDRUG monograph and may require optimization.[2]
-
Sample Preparation: Dissolve approximately 10 mg of the analyte in D₂O containing TMS as a 0 ppm reference and maleic acid as a quantitative internal standard.[2]
-
Instrument: 400 MHz NMR spectrometer with a proton detection probe.[2]
-
Parameters:
3.3. In Vitro Monoamine Transporter Reuptake Inhibition Assay
This is a general protocol for a fluorescence-based monoamine reuptake inhibition assay using HEK293 cells and may require adaptation for specific experimental conditions.[6]
-
Cell Culture: Maintain HEK293 cells stably expressing human SERT, DAT, or NET in appropriate culture medium.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with varying concentrations of 6-APDB hydrochloride or control compounds for a specified time (e.g., 15 minutes) at 37°C.[7]
-
Add a fluorescent monoamine transporter substrate to initiate the uptake reaction.
-
Monitor the fluorescence signal over time using a microplate reader.
-
Calculate the rate of uptake and determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Mechanism of Action: Signaling Pathway
The primary pharmacological action of 6-APDB is the inhibition of monoamine reuptake at the presynaptic terminal. This leads to an increase in the extracellular concentration of neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby enhancing neurotransmission.
References
- 1. caymanchem.com [caymanchem.com]
- 2. swgdrug.org [swgdrug.org]
- 3. 6-APDB - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
